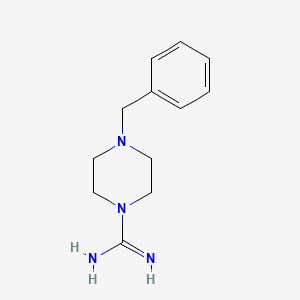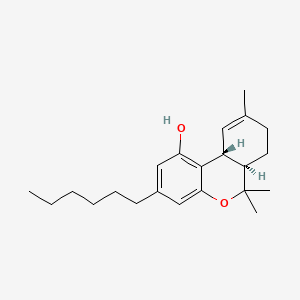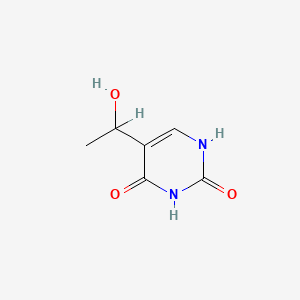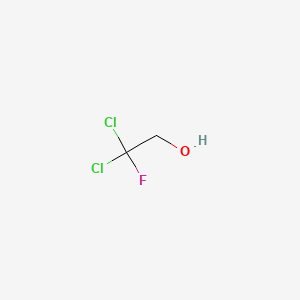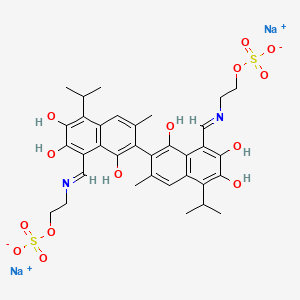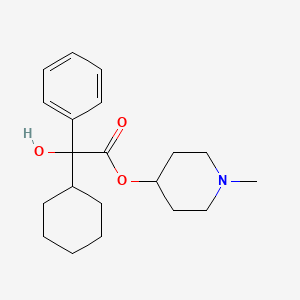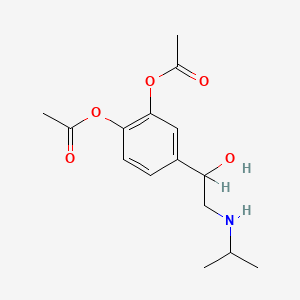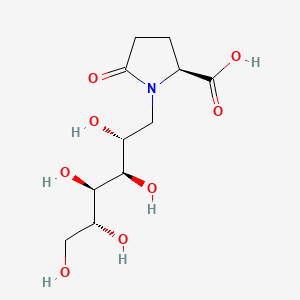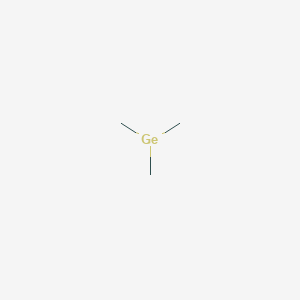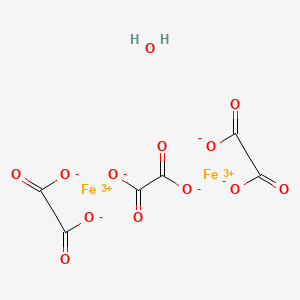
iron(3+);oxalate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iron(3+);oxalate;hydrate, also known as iron (III) oxalate, is an inorganic compound with the formula Fe₂(C₂O₄)₃. It is a coordination polymer with varying degrees of hydration. The compound appears as a pale yellow solid in its anhydrous form and as a lime green solid in its hexahydrate form . This compound is slightly soluble in water and is odorless .
Preparation Methods
Synthetic Routes and Reaction Conditions
iron(3+);oxalate;hydrate can be synthesized by reacting iron (III) hydroxide with oxalic acid. The reaction is as follows :
[ 2Fe(OH)₃ + 3H₂C₂O₄ → Fe₂(C₂O₄)₃ + 6H₂O ]
In this reaction, iron (III) hydroxide reacts with oxalic acid to form ferric oxalate and water. The reaction typically occurs under controlled conditions to ensure the complete formation of ferric oxalate.
Industrial Production Methods
Industrial production of ferric oxalate often involves the use of ferric chloride and potassium oxalate. The process includes dissolving ferric chloride in water, followed by the addition of potassium hydroxide to form ferric hydroxide. This ferric hydroxide is then reacted with oxalic acid to produce ferric oxalate .
Chemical Reactions Analysis
Types of Reactions
iron(3+);oxalate;hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions, where it can be reduced to ferrous oxalate.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride.
Major Products
Ferrous Oxalate: Formed during reduction reactions.
Carbon Dioxide: Produced during photolysis reactions.
Scientific Research Applications
iron(3+);oxalate;hydrate has several scientific research applications:
Dentistry: It has been investigated as a treatment for dentin hypersensitivity.
Photography: Used as a light-sensitive element in photographic printing processes like Kallitype and platinotype.
Organic Synthesis: Employed in radical Markovnikov hydrofunctionalization reactions of alkenes.
Environmental Science: Used as a photo-Fenton catalyst for the degradation of organic pollutants.
Mechanism of Action
The mechanism of action of ferric oxalate involves intramolecular electron transfer from the oxalate ligand to the iron center. This process occurs on a sub-picosecond timescale, resulting in the formation of iron (II) complexes and the dissociation of oxidized oxalate to form free solvated carbon dioxide . The electron transfer and subsequent reactions are crucial for its applications in photolysis and catalysis.
Comparison with Similar Compounds
iron(3+);oxalate;hydrate can be compared with other iron oxalates, such as:
Ferrous Oxalate (FeC₂O₄): Unlike ferric oxalate, ferrous oxalate contains iron in the +2 oxidation state and is used in different applications.
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): This compound is a salt of ferric oxalate and is known for its use in photochemical reactions.
Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]): Similar to potassium ferrioxalate, it is used in photochemical studies.
This compound is unique due to its specific coordination structure and its applications in various fields, including dentistry, photography, and environmental science.
Properties
Molecular Formula |
C6H2Fe2O13 |
|---|---|
Molecular Weight |
393.76 g/mol |
IUPAC Name |
iron(3+);oxalate;hydrate |
InChI |
InChI=1S/3C2H2O4.2Fe.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |
InChI Key |
GNDKFXAEICOTQY-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3] |
Synonyms |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



